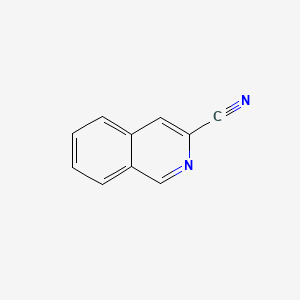

3-Isoquinolinecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXBVBVNGMCFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408098 | |

| Record name | 3-Isoquinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26947-41-1 | |

| Record name | 3-Isoquinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isoquinolinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isoquinolinecarbonitrile: Synthesis, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isoquinolinecarbonitrile, a key heterocyclic nitrile, is a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its potential therapeutic applications. The document summarizes quantitative data in structured tables for ease of comparison and includes visual diagrams of synthetic workflows to facilitate understanding.

Chemical and Physical Properties

3-Isoquinolinecarbonitrile, with the CAS number 26947-41-1 , is a solid, nitrogen-containing heterocyclic compound.[1] Its core structure, an isoquinoline ring substituted with a nitrile group at the 3-position, makes it a versatile building block in the synthesis of more complex molecules. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Isoquinolinecarbonitrile

| Property | Value | Reference |

| CAS Number | 26947-41-1 | [1] |

| Molecular Formula | C₁₀H₆N₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Melting Point | 126-128 °C | [1] |

| Appearance | Solid | |

| SMILES | N#Cc1cc2ccccc2cn1 | [1] |

| InChI | 1S/C10H6N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H | [1] |

Synthesis of 3-Isoquinolinecarbonitrile

The synthesis of 3-Isoquinolinecarbonitrile can be achieved through several methods. Two common approaches are the palladium-catalyzed cyanation of a 3-haloisoquinoline and the dehydration of isoquinoline-3-carboxamide.

Palladium-Catalyzed Cyanation of 3-Bromoisoquinoline

This method involves the cross-coupling of 3-bromoisoquinoline with a cyanide source, catalyzed by a palladium complex. This approach is widely used for the synthesis of aryl nitriles due to its efficiency and functional group tolerance.[2]

Experimental Protocol:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with 3-bromoisoquinoline (1 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), a cyanide source like zinc cyanide (0.6 equivalents), and a solvent such as dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-Isoquinolinecarbonitrile.

Logical Workflow for Palladium-Catalyzed Cyanation:

References

- 1. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of 3-Isoquinolinecarbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoquinolinecarbonitrile is a heterocyclic organic compound featuring an isoquinoline core substituted with a nitrile group at the 3-position. The isoquinoline scaffold is a prominent structural motif in numerous natural products and synthetic compounds with a wide range of biological activities. The addition of a cyano (-CN) group can significantly influence the molecule's electronic properties, reactivity, and potential as a pharmacophore. Accurate elucidation of its chemical structure is the foundational step for any further research and development involving this compound.

This technical guide outlines the analytical methodologies and data interpretation required for the comprehensive structural confirmation of 3-Isoquinolinecarbonitrile. Due to the limited availability of published, peer-reviewed spectroscopic data specifically for 3-Isoquinolinecarbonitrile, this guide will focus on the expected analytical outcomes and the general experimental protocols applicable to its characterization.

Predicted Spectroscopic Data for Structural Elucidation

The definitive structure of 3-Isoquinolinecarbonitrile (C₁₀H₆N₂) would be confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

A comprehensive summary of the anticipated quantitative data for 3-Isoquinolinecarbonitrile is presented below. It is important to note that these are predicted values based on the analysis of similar structures, as a complete, published dataset for this specific molecule could not be located.

| Analytical Technique | Parameter | Predicted Value/Observation | Structural Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~ 7.5 - 9.5 ppm | Signals corresponding to the six aromatic protons on the isoquinoline ring system. The exact shifts and coupling patterns would reveal their relative positions. |

| Integration | Sum of integrals should equal 6H | Confirms the presence of six protons. | |

| Coupling Constants (J) | ortho (~7-9 Hz), meta (~1-3 Hz), para (~0-1 Hz) | Provides information on the connectivity of the protons in the aromatic rings. | |

| ¹³C NMR | Chemical Shift (δ) | ~ 110 - 160 ppm | Signals for the ten carbon atoms of the isoquinoline ring and the nitrile group. |

| ~ 115 - 120 ppm | Characteristic signal for the nitrile carbon (-C≡N). | ||

| Quaternary carbons would show distinct chemical shifts. | Helps to identify all carbon environments in the molecule. | ||

| FT-IR | Wavenumber (ν) | ~ 2220 - 2240 cm⁻¹ | Characteristic strong, sharp absorption for the C≡N stretch of the nitrile group. |

| ~ 3000 - 3100 cm⁻¹ | C-H stretching vibrations of the aromatic rings. | ||

| ~ 1500 - 1600 cm⁻¹ | C=C and C=N stretching vibrations within the aromatic isoquinoline core. | ||

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺) | m/z = 154.05 | Corresponds to the molecular weight of C₁₀H₆N₂. |

| Fragmentation Pattern | Loss of HCN (m/z = 127) | Characteristic fragmentation pattern for aromatic nitriles. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Isoquinolinecarbonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and determine the coupling constants.

-

2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol.

-

Place a small amount of the solid 3-Isoquinolinecarbonitrile sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS).

-

Ionization Method (Electron Ionization - EI):

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Data Interpretation:

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce structural fragments.

-

Mandatory Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the chemical structure elucidation of 3-Isoquinolinecarbonitrile.

Relationship Between Spectroscopic Data and Structural Features

This diagram illustrates how different spectroscopic data points correlate to specific structural features of 3-Isoquinolinecarbonitrile.

Spectroscopic Data for 3-Isoquinolinecarbonitrile: A Technical Overview

An in-depth analysis of the spectroscopic characteristics of 3-Isoquinolinecarbonitrile, a key heterocyclic nitrile, is presented for researchers and professionals in drug development. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

While comprehensive, publicly available experimental spectra for 3-Isoquinolinecarbonitrile are not readily found in common databases, this guide provides a detailed theoretical framework based on established spectroscopic principles and data from analogous compounds. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 3-Isoquinolinecarbonitrile, derived from analysis of its chemical structure and comparison with similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Isoquinolinecarbonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.3 | s | - | H-1 |

| ~8.6 | s | - | H-4 |

| ~8.2 | d | ~8.0 | H-5 |

| ~8.0 | d | ~8.0 | H-8 |

| ~7.8 | t | ~7.5 | H-7 |

| ~7.7 | t | ~7.5 | H-6 |

Note: Predicted values are for a sample dissolved in a non-polar deuterated solvent like CDCl₃ and referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Isoquinolinecarbonitrile

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-1 |

| ~145 | C-3 |

| ~137 | C-8a |

| ~131 | C-7 |

| ~129 | C-5 |

| ~128.5 | C-6 |

| ~128 | C-4a |

| ~125 | C-8 |

| ~118 | C-4 |

| ~117 | C≡N |

Note: Predicted values are for a sample dissolved in a non-polar deuterated solvent like CDCl₃.

Table 3: Predicted Infrared (IR) Absorption Data for 3-Isoquinolinecarbonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~1620, 1580, 1500 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| ~900-650 | Strong | Aromatic C-H out-of-plane bending |

Note: Data is for a solid sample, likely prepared as a KBr pellet or a thin film.

Table 4: Predicted Mass Spectrometry (MS) Data for 3-Isoquinolinecarbonitrile

| m/z | Relative Intensity | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 127 | Moderate | [M - HCN]⁺ |

| 101 | Moderate | [C₈H₅]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Note: Predicted for electron ionization (EI) mass spectrometry.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation and purity assessment. The following are detailed methodologies for obtaining NMR, IR, and MS spectra of 3-Isoquinolinecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 3-Isoquinolinecarbonitrile.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.

-

If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

¹H NMR Spectroscopy Protocol:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width: A range of -2 to 12 ppm is appropriate for most organic compounds.

-

¹³C NMR Spectroscopy Protocol:

-

Instrument: The same spectrometer as used for ¹H NMR.

-

Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Spectral Width: A range of 0 to 200 ppm is typically used.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry 3-Isoquinolinecarbonitrile with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

FTIR Spectroscopy Protocol:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is typically sufficient.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Sample Preparation:

-

Prepare a dilute solution of 3-Isoquinolinecarbonitrile (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Instrument: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Parameters:

-

Ionization Energy: Standard 70 eV.

-

Source Temperature: Typically 200-250 °C.

-

Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and expected fragments.

-

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of 3-Isoquinolinecarbonitrile is illustrated in the diagram below. This workflow ensures that complementary information from each technique is used to build a comprehensive understanding of the molecule's structure and purity.

Caption: Workflow for the spectroscopic characterization of 3-Isoquinolinecarbonitrile.

An In-depth Technical Guide to 3-Isoquinolinecarbonitrile: Solubility and Stability

This technical guide provides a comprehensive overview of the available data and recommended protocols for assessing the solubility and stability of 3-Isoquinolinecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key information and presents it in a structured and actionable format.

Core Properties of 3-Isoquinolinecarbonitrile

3-Isoquinolinecarbonitrile is a nitrile-containing heterocyclic compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂ | Sigma-Aldrich[1] |

| Molecular Weight | 154.17 g/mol | Sigma-Aldrich[1] |

| Melting Point | 126-128 °C | Sigma-Aldrich[1] |

| Appearance | Not specified (likely a solid at room temperature) | Inferred |

| CAS Number | 26947-41-1 | Sigma-Aldrich[1] |

Solubility Profile

A proposed qualitative solubility profile is presented below.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The presence of polar functional groups may be offset by the larger, nonpolar aromatic system. |

| Aqueous Acids (e.g., 5% HCl) | Likely soluble | The basic nitrogen in the isoquinoline ring can be protonated, forming a more soluble salt.[2][3] |

| Aqueous Bases (e.g., 5% NaOH) | Likely insoluble | The molecule lacks acidic protons that would react with a base to form a soluble salt.[2][3] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely soluble | These solvents are capable of solvating both the polar and nonpolar regions of the molecule. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately soluble | The hydroxyl group of the solvent can interact with the nitrogen atoms. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly soluble to insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of an organic compound like 3-Isoquinolinecarbonitrile.[2][3][4]

Objective: To determine the qualitative and semi-quantitative solubility of 3-Isoquinolinecarbonitrile in various solvents.

Materials:

-

3-Isoquinolinecarbonitrile

-

Selection of solvents (Water, 5% HCl, 5% NaOH, DMSO, Ethanol, Hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

Procedure:

-

Initial Qualitative Assessment:

-

Place approximately 1-2 mg of 3-Isoquinolinecarbonitrile into a small test tube.

-

Add 1 mL of the selected solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid. Record as "soluble," "sparingly soluble," or "insoluble."

-

-

Semi-Quantitative Determination (Shake-Flask Method):

-

Prepare saturated solutions by adding an excess amount of 3-Isoquinolinecarbonitrile to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of 3-Isoquinolinecarbonitrile using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in mg/mL or mol/L.

-

Stability Profile

Specific stability data for 3-Isoquinolinecarbonitrile is not publicly available. A comprehensive stability testing program is necessary to understand its degradation pathways and establish a re-test period or shelf-life. The following proposed stability study is based on the International Council for Harmonisation (ICH) guidelines.[5][6]

Proposed Stability Testing Protocol

Objective: To evaluate the stability of 3-Isoquinolinecarbonitrile under various environmental conditions and identify potential degradation products.

Materials and Equipment:

-

Stability chambers with controlled temperature and humidity

-

Validated stability-indicating analytical method (e.g., HPLC with UV/MS detection)

-

Containers representative of the proposed storage and packaging

Study Design:

| Storage Condition | Testing Time Points |

| Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH | 0, 6, 9, 12 months (if significant change at accelerated) |

| Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months[5][8] |

Analytical Tests: The following tests should be performed at each time point:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the active substance.

-

Purity/Impurities: Detection and quantification of any degradation products.

-

Moisture Content: If applicable.

Forced Degradation Studies: To understand the degradation pathways, forced degradation studies should be conducted under the following conditions:

-

Acid Hydrolysis: e.g., 0.1 N HCl at elevated temperature.

-

Base Hydrolysis: e.g., 0.1 N NaOH at elevated temperature. The nitrile group may be susceptible to hydrolysis to a carboxylic acid or amide under these conditions.[9]

-

Oxidation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: e.g., dry heat at a temperature below the melting point.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Potential Degradation Pathways

While specific degradation pathways for 3-Isoquinolinecarbonitrile have not been reported, general chemical principles suggest potential routes of degradation. The nitrile group is a key functional group that can undergo hydrolysis.

Summary and Recommendations

The provided information on 3-Isoquinolinecarbonitrile is based on its chemical structure and established principles for similar compounds. For definitive data, experimental determination of solubility and a comprehensive stability study are essential. The protocols and workflows outlined in this guide provide a robust framework for conducting such investigations. Researchers should pay particular attention to the potential for hydrolysis of the nitrile group during stability and formulation studies.

References

- 1. 3-Isoquinolinecarbonitrile 99 26947-41-1 [sigmaaldrich.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. chem.ws [chem.ws]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 3-Isoquinolinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-isoquinolinecarbonitrile, a valuable building block in medicinal chemistry and materials science. The document details the synthesis from various starting materials, offering in-depth experimental protocols and quantitative data to facilitate reproducible and efficient laboratory work.

Executive Summary

The synthesis of 3-isoquinolinecarbonitrile can be effectively achieved through several strategic approaches. This guide focuses on three principal pathways, each commencing from readily accessible starting materials:

-

Direct Cyanation of Isoquinoline: A direct approach to introduce the nitrile functionality onto the isoquinoline core. While seemingly straightforward, this method often contends with challenges of regioselectivity.

-

Sandmeyer Reaction of 3-Aminoisoquinoline: A classic and reliable transformation involving the diazotization of 3-aminoisoquinoline followed by displacement with a cyanide nucleophile.

-

Nucleophilic Substitution of 3-Haloisoquinolines: A robust method, primarily utilizing 3-bromoisoquinoline in a Rosenmund-von Braun reaction with copper(I) cyanide.

This document will systematically explore each of these pathways, providing detailed experimental procedures, quantitative data for comparison, and graphical representations of the synthetic workflows.

Synthetic Pathways and Starting Materials

The selection of a synthetic route to 3-isoquinolinecarbonitrile is often dictated by the availability of starting materials, desired scale of reaction, and tolerance of functional groups. The following sections provide a detailed examination of the most prevalent and effective methods.

Pathway 1: Direct Cyanation of Isoquinoline

Direct cyanation of the isoquinoline ring system presents a direct entry to cyanated isoquinolines. However, this approach can lead to a mixture of isomers, with the regiochemical outcome being highly dependent on the reaction conditions. Treatment of isoquinoline with reagents like sulphuryl chloride and potassium cyanide can yield 3-cyanoisoquinoline, alongside other products such as 4-chloro-1-cyanoisoquinoline, 1,3-dicyanoisoquinoline, and 1-cyanoisoquinoline.[1] Meticulous control over reaction parameters is therefore crucial to favor the formation of the desired 3-substituted product.

Logical Workflow for Direct Cyanation:

Caption: Direct cyanation of isoquinoline leading to a mixture of products requiring separation.

Pathway 2: Sandmeyer Reaction from 3-Aminoisoquinoline

The Sandmeyer reaction offers a more regioselective route to 3-isoquinolinecarbonitrile, starting from 3-aminoisoquinoline.[2][3][4] This two-step process involves the initial conversion of the amino group to a diazonium salt, which is then displaced by a cyanide ion, typically using copper(I) cyanide. The key to this pathway is the efficient synthesis of the 3-aminoisoquinoline precursor.

3-Aminoisoquinoline can be prepared via the Chichibabin reaction, which involves the direct amination of pyridine and its derivatives.[5][6][7][8] This reaction is a nucleophilic aromatic substitution where an amide ion displaces a hydride ion.

Experimental Workflow for 3-Aminoisoquinoline Synthesis and Subsequent Sandmeyer Reaction:

Caption: Stepwise synthesis of 3-isoquinolinecarbonitrile via 3-aminoisoquinoline.

Pathway 3: Cyanation of 3-Haloisoquinolines

The conversion of a 3-haloisoquinoline, most commonly 3-bromoisoquinoline, to 3-isoquinolinecarbonitrile is a highly effective and widely used method. This transformation is typically achieved through the Rosenmund-von Braun reaction, which employs copper(I) cyanide.[9][10][11]

The synthesis of 3-bromoisoquinoline can be accomplished through various methods, including electrophilic bromination of isoquinoline. However, controlling the regioselectivity to favor the 3-position can be challenging, often yielding mixtures of isomers.[12] More specific methods for the preparation of 3-bromoisoquinoline are therefore preferred for a clean synthesis of the desired nitrile.

Synthetic Workflow for the Cyanation of 3-Bromoisoquinoline:

Caption: Synthesis of 3-isoquinolinecarbonitrile from 3-bromoisoquinoline.

Quantitative Data Summary

The following table summarizes the typical yields for the key transformations in the synthesis of 3-isoquinolinecarbonitrile and its precursors. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.

| Starting Material(s) | Product | Reaction Type | Reagents | Typical Yield (%) |

| Isoquinoline | Mixture including 3-Isoquinolinecarbonitrile | Direct Cyanation | SO2Cl2, KCN | Variable |

| Isoquinoline | 3-Aminoisoquinoline | Chichibabin Reaction | NaNH2 | Moderate |

| 3-Aminoisoquinoline | 3-Isoquinolinecarbonitrile | Sandmeyer Reaction | 1. NaNO2, HCl; 2. CuCN | Good |

| 3-Bromoisoquinoline | 3-Isoquinolinecarbonitrile | Rosenmund-von Braun | CuCN | Good to Excellent |

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the key reactions discussed in this guide.

Experimental Protocol 1: Synthesis of 3-Aminoisoquinoline via Chichibabin Reaction

Materials:

-

Isoquinoline

-

Sodium amide (NaNH2)

-

Toluene (anhydrous)

-

Ammonium chloride solution (saturated)

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.

-

To the stirred toluene, carefully add sodium amide.

-

Add isoquinoline to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for the specified time (typically several hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-aminoisoquinoline.

Experimental Protocol 2: Synthesis of 3-Isoquinolinecarbonitrile via Sandmeyer Reaction

Materials:

-

3-Aminoisoquinoline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO2)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) (use with extreme caution)

-

Sodium carbonate solution

-

Dichloromethane

Procedure:

-

Diazotization:

-

Dissolve 3-aminoisoquinoline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, allowing the temperature to rise to room temperature.

-

Heat the reaction mixture gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with a sodium carbonate solution.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-isoquinolinecarbonitrile.

-

Experimental Protocol 3: Synthesis of 3-Isoquinolinecarbonitrile via Rosenmund-von Braun Reaction

Materials:

-

3-Bromoisoquinoline

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

-

Iron(III) chloride solution

-

Ammonium hydroxide solution

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoisoquinoline and copper(I) cyanide in DMF.

-

Heat the reaction mixture to reflux (typically 150-200 °C) and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a solution of iron(III) chloride and ammonium hydroxide in water to decompose the copper complexes.

-

Extract the product with toluene.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 3-isoquinolinecarbonitrile. An L-proline-promoted variation of this reaction may allow for lower reaction temperatures (80-120 °C).[13][14]

Conclusion

This technical guide has detailed three primary synthetic routes to 3-isoquinolinecarbonitrile, each with distinct advantages and considerations. The direct cyanation of isoquinoline offers a concise but potentially low-yielding and unselective pathway. The Sandmeyer reaction of 3-aminoisoquinoline provides a reliable and regioselective method, contingent on the efficient preparation of the amino precursor. The Rosenmund-von Braun reaction of 3-bromoisoquinoline stands out as a robust and high-yielding approach, making it a preferred method in many synthetic campaigns. The provided experimental protocols and comparative data are intended to serve as a valuable resource for researchers in the design and execution of their synthetic strategies toward this important heterocyclic nitrile. Careful consideration of the starting material availability, reaction scale, and safety protocols is paramount for successful synthesis.

References

- 1. Cyanochlorination and cyanation of isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10397J [pubs.rsc.org]

- 6. Chichibabin Reaction | PPTX [slideshare.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 10. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 11. synarchive.com [synarchive.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation of 3-Isoquinolinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 3-Isoquinolinecarbonitrile, a valuable building block in medicinal chemistry and materials science. The document details the core mechanisms, experimental protocols, and quantitative data associated with the synthesis of this important isoquinoline derivative.

Synthesis via Cyanation of Isoquinoline N-oxide (Reissert-Henze Reaction)

The Reissert-Henze reaction is a well-established method for the cyanation of N-oxides of nitrogen-containing heterocycles, including isoquinolines. This reaction provides a regioselective route to introduce a cyano group at the C1 or C3 position, depending on the reaction conditions and the nature of the activating agent. For the synthesis of 3-Isoquinolinecarbonitrile, this method typically involves the activation of the isoquinoline N-oxide with an acylating or sulfonylating agent, followed by nucleophilic attack of a cyanide source.

Mechanism of the Reissert-Henze Reaction

The reaction proceeds through the initial activation of the isoquinoline N-oxide by an acylating agent, such as benzoyl chloride or dimethylcarbamoyl chloride, to form an N-acyloxyisoquinolinium salt. This activation enhances the electrophilicity of the isoquinoline ring, particularly at the C1 and C3 positions. A cyanide anion then attacks the C3 position, leading to a dihydroisoquinoline intermediate. Subsequent elimination of the acyl group and rearomatization yields the 3-Isoquinolinecarbonitrile product.

Caption: Mechanism of the Reissert-Henze Reaction.

Experimental Protocol: General Procedure

A general procedure for the synthesis of 3-Isoquinolinecarbonitrile via the Reissert-Henze reaction is as follows:

-

Preparation of Isoquinoline N-oxide: Isoquinoline is oxidized to isoquinoline N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

-

Reissert-Henze Reaction: To a solution of isoquinoline N-oxide in an anhydrous solvent (e.g., dichloromethane or acetonitrile), an activating agent (e.g., benzoyl chloride or dimethylcarbamoyl chloride) is added at a low temperature (typically 0 °C).

-

A cyanide source, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide, is then introduced to the reaction mixture.

-

The reaction is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with an aqueous solution (e.g., sodium bicarbonate), and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-Isoquinolinecarbonitrile.

Palladium-Catalyzed Cyanation of 3-Haloisoquinolines

Modern cross-coupling reactions offer an efficient and versatile approach to the synthesis of 3-Isoquinolinecarbonitrile. Palladium-catalyzed cyanation of a 3-haloisoquinoline (e.g., 3-bromoisoquinoline) is a particularly effective method, allowing for the introduction of the cyano group with high functional group tolerance.

Mechanism of Palladium-Catalyzed Cyanation

The catalytic cycle of palladium-catalyzed cyanation, often referred to as a type of Buchwald-Hartwig amination variant or a cyanation-specific cross-coupling, involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the 3-haloisoquinoline, inserting into the carbon-halogen bond to form a palladium(II) intermediate.

-

Transmetalation: A cyanide salt (e.g., zinc cyanide or potassium ferrocyanide) transfers a cyanide group to the palladium(II) complex, replacing the halide.

-

Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the C-CN bond of 3-Isoquinolinecarbonitrile and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.

Caption: Catalytic Cycle of Palladium-Catalyzed Cyanation.

Experimental Protocol: General Procedure

A representative experimental protocol for the palladium-catalyzed cyanation of 3-bromoisoquinoline is as follows:

-

Reaction Setup: In an oven-dried Schlenk tube, 3-bromoisoquinoline, a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., XPhos or SPhos), and a cyanide source (e.g., zinc cyanide or potassium ferrocyanide) are combined.

-

The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of evacuation and backfilling.

-

A degassed solvent (e.g., dioxane, toluene, or DMF) and a base (e.g., potassium acetate), if required, are added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove insoluble salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography to yield pure 3-Isoquinolinecarbonitrile.

Direct C-H Cyanation of Isoquinoline

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. The direct C-H cyanation of isoquinoline at the C3 position presents a highly efficient route to 3-Isoquinolinecarbonitrile, avoiding the need for pre-functionalized starting materials.

Mechanism of Direct C-H Cyanation

The mechanism of direct C-H cyanation can vary depending on the specific reagents and conditions employed. One common pathway involves the activation of the isoquinoline ring, followed by nucleophilic attack of a cyanide source. For instance, the use of triflic anhydride can activate the isoquinoline by forming a highly electrophilic N-triflylisoquinolinium salt. This intermediate is then susceptible to nucleophilic attack by a cyanide reagent like TMSCN. A subsequent elimination of triflic acid regenerates the aromaticity and furnishes the 3-cyanated product.

Caption: Workflow for Direct C-H Cyanation of Isoquinoline.

Experimental Protocol: General Procedure

A general protocol for the direct C-H cyanation of isoquinoline is as follows:

-

Reaction Setup: To a solution of isoquinoline in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, an activating agent (e.g., triflic anhydride) is added dropwise at a low temperature (e.g., -78 °C or 0 °C).

-

After a period of stirring, a cyanide source (e.g., TMSCN) is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

-

Work-up: The reaction is carefully quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification of the crude product by column chromatography yields 3-Isoquinolinecarbonitrile.

Quantitative Data

The following table summarizes typical yields for the synthesis of 3-substituted isoquinolines and related cyanation reactions, providing a comparative overview of the different methodologies.

| Synthetic Method | Substrate | Reagents | Conditions | Yield (%) | Reference |

| Reissert-Henze Reaction | Isoquinoline N-oxide | TMSCN, (COCl)₂ | CH₂Cl₂ | 85-95 | General observation |

| Palladium-Catalyzed Cyanation | 3-Bromoisoquinoline | Zn(CN)₂, Pd₂(dba)₃, XPhos | Dioxane, 100 °C | 70-90 | [1][2] |

| Copper-Catalyzed Cyanation | (E)-2-alkynylaryl oxime | CuI | H₂O, 70-120 °C | 85 (for N-oxide) | [3] |

| Direct C-H Cyanation | Quinoxalin-2(1H)-one | NH₄SCN, TBHP | DCE, 80 °C | 70-90 | [4] |

Spectroscopic Data for 3-Isoquinolinecarbonitrile

-

Melting Point: 126-128 °C

-

¹H NMR (CDCl₃, 500 MHz): δ (ppm) 9.35 (s, 1H), 8.30 (s, 1H), 8.11 (d, J = 8.8 Hz, 1H), 7.82 (m, 2H). (Note: Specific peak assignments may vary slightly based on the solvent and instrument.)

-

¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 152.0, 144.5, 137.9, 131.8, 129.2, 128.8, 128.1, 127.5, 117.2, 115.8. (Note: Specific peak assignments may vary slightly based on the solvent and instrument.)

-

IR (KBr, cm⁻¹): 2230 (C≡N stretch), 1620, 1580, 1490 (aromatic C=C and C=N stretching).

Conclusion

The synthesis of 3-Isoquinolinecarbonitrile can be effectively achieved through several distinct methodologies, each with its own advantages. The Reissert-Henze reaction offers a classic and reliable route from readily available isoquinoline N-oxides. Palladium-catalyzed cross-coupling provides a modern, versatile, and high-yielding approach from halogenated precursors. Direct C-H cyanation represents the most atom-economical strategy, though it may require careful optimization of reaction conditions. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. This guide provides the foundational knowledge for researchers to select and implement the most suitable method for their specific needs in the synthesis of this valuable heterocyclic building block.

References

- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile synthesis of isoquinolines and isoquinoline N -oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06097C [pubs.rsc.org]

- 4. Transition-metal-free direct C-3 cyanation of quinoxalin-2(1H)-ones with ammonium thiocyanate as the “CN” source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

3-Isoquinolinecarbonitrile as a Synthon in Organic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data specifically for 3-isobutylquinolinecarbonitrile is exceptionally limited. This guide provides a comprehensive overview based on the established chemistry of the isoquinolinecarbonitrile scaffold and related substituted analogs. The synthetic methodologies, reaction pathways, and potential applications described herein are predictive and intended to serve as a foundational resource for researchers exploring this class of compounds.

Introduction to Isoquinolinecarbonitriles in Organic Synthesis

The isoquinoline nucleus is a prominent heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] The introduction of a carbonitrile group at the 3-position of the isoquinoline ring furnishes a versatile synthon, 3-isoquinolinecarbonitrile, which offers multiple avenues for synthetic transformations. The nitrile moiety can participate in various reactions, including nucleophilic additions and cycloadditions, or be converted into other functional groups, making it a valuable building block for the construction of complex molecular architectures.[7] The hypothetical "3-isobutylquinolinecarbonitrile" would combine the reactive features of the 3-isoquinolinecarbonitrile core with the lipophilic isobutyl substituent, potentially influencing its solubility, reactivity, and biological profile.

Synthesis of the 3-Isoquinolinecarbonitrile Scaffold

The synthesis of the core 3-isoquinolinecarbonitrile scaffold can be approached through several established methodologies for constructing the isoquinoline ring system, followed by the introduction or formation of the nitrile group.

Established Synthetic Routes to Substituted Isoquinolines

Several classical and modern synthetic methods can be adapted to prepare precursors to 3-substituted isoquinolines. These include:

-

Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[8]

-

Pictet-Gams Modification: A variation of the Bischler-Napieralski reaction that utilizes β-hydroxy-β-phenylethylamides to directly yield isoquinolines.[9]

-

Pomeranz-Fritsch Reaction: This reaction of benzaldehydes with aminoacetaldehyde diethyl acetal provides a direct route to the isoquinoline core.[10]

-

Transition-Metal Catalyzed Annulations: Modern synthetic approaches often employ transition metals like palladium or rhodium to catalyze the construction of the isoquinoline ring from readily available starting materials.[4][11]

A general workflow for the synthesis of a substituted isoquinoline, which could be a precursor to the target molecule, is depicted below.

Caption: General workflow for substituted isoquinoline synthesis.

Introduction of the 3-Carbonitrile Group

Once the isoquinoline scaffold is in place, the nitrile group can be introduced at the 3-position through various methods, such as:

-

Sandmeyer Reaction: Starting from a 3-aminoisoquinoline, a diazonium salt can be formed and subsequently displaced by a cyanide nucleophile.

-

Cyanation of Halogenated Precursors: A 3-haloisoquinoline can undergo nucleophilic substitution with a cyanide salt, often catalyzed by a transition metal complex.

-

From an Aldehyde or Carboxylic Acid: A 3-formylisoquinoline can be converted to the nitrile via an oxime intermediate, and a 3-carboxamide can be dehydrated to the nitrile.

3-Isoquinolinecarbonitrile as a Versatile Synthon

The 3-isoquinolinecarbonitrile scaffold is a versatile building block due to the reactivity of both the isoquinoline ring system and the nitrile functional group.

Reactions Involving the Isoquinoline Ring

The isoquinoline ring is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the substitution pattern.

-

Nucleophilic Addition: The C-1 position of the isoquinoline ring is particularly electrophilic and can undergo nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) or other strong nucleophiles.[12][13] This reaction temporarily disrupts the aromaticity of the pyridine ring, and subsequent rearomatization can lead to 1-substituted isoquinolines.[14]

Caption: Nucleophilic addition to the isoquinoline C1 position.

Transformations of the Nitrile Group

The carbonitrile group is a highly versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of 3-isoquinolinecarbonitrile.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively.

-

Reduction: Reduction of the nitrile group, typically with reagents like lithium aluminum hydride (LiAlH₄), affords a primary amine.

-

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile to form an imine intermediate, which upon hydrolysis yields a ketone.

Table 1: Key Transformations of the Nitrile Group in 3-Isoquinolinecarbonitrile

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis to Carboxylic Acid | H₃O⁺, heat | Carboxylic Acid |

| Hydrolysis to Amide | H₂O₂, base | Primary Amide |

| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | Primary Amine |

| Addition of Grignard Reagent | 1. R-MgBr, Et₂O; 2. H₃O⁺ | Ketone |

Cycloaddition Reactions

While specific examples for 3-isobutylquinolinecarbonitrile are not available, the isoquinoline scaffold can participate in cycloaddition reactions. For instance, isoquinolinium ylides, generated in situ, can undergo [3+2] cycloaddition reactions with various dipolarophiles to construct fused heterocyclic systems.[15] The nitrile group can also influence the reactivity of the system in such reactions.

Experimental Protocols (Representative Examples)

As specific protocols for 3-isobutylquinolinecarbonitrile are not documented, the following are representative procedures for the synthesis and transformation of analogous quinoline and isoquinoline carbonitriles.

Synthesis of a Substituted Quinoline-3-carbonitrile

A one-pot multicomponent reaction is a common and efficient method for the synthesis of substituted quinoline-3-carbonitriles.[16]

Procedure:

-

To a solution of an appropriate aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.1 mmol), and a cyclic ketone (e.g., 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, 1.0 mmol) in ethanol (20 mL), add ammonium acetate (1.5 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired quinoline-3-carbonitrile derivative.

Nucleophilic Substitution on a Dichloroquinoline-3-carbonitrile

This protocol illustrates the selective nucleophilic substitution on a di-halogenated quinoline carbonitrile scaffold.[17]

Procedure:

-

Dissolve 2,4-dichloroquinoline-3-carbonitrile (1.0 mmol) in 2-propanol (15 mL).

-

Add the sodium salt of a thiol (e.g., sodium t-butylthiolate, 1.1 mmol).

-

Reflux the reaction mixture for 2-3 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is triturated with water, and the resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the 2-thioether substituted quinoline-3-carbonitrile.

Applications in Medicinal Chemistry and Drug Development

The quinoline and isoquinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[1][18] The introduction of a carbonitrile group can enhance biological activity by participating in hydrogen bonding interactions with biological targets or by serving as a bioisostere for other functional groups.

Derivatives of quinoline-3-carbonitrile and isoquinoline-1-carbonitrile have been investigated for a range of therapeutic applications:

-

Anticancer Agents: Many quinoline and isoquinoline derivatives exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.[4][19]

-

Antibacterial Agents: The quinoline core is famously present in the quinolone class of antibiotics. Novel quinoline-3-carbonitrile derivatives continue to be explored for their antibacterial properties.[16][20]

-

Antiviral and Antifungal Agents: The versatile isoquinoline scaffold has been incorporated into molecules with promising antiviral and antifungal activities.[2][3]

The hypothetical 3-isobutylquinolinecarbonitrile, with its lipophilic isobutyl group, could potentially exhibit favorable pharmacokinetic properties, making it an interesting candidate for further investigation in drug discovery programs.

The logical workflow from a synthon like 3-isoquinolinecarbonitrile to a potential drug candidate is outlined below.

Caption: From synthon to drug candidate workflow.

Conclusion

While specific literature on 3-isobutylquinolinecarbonitrile is scarce, the foundational chemistry of the 3-isoquinolinecarbonitrile scaffold demonstrates its significant potential as a versatile synthon in organic synthesis. Its utility is derived from the reactivity of both the heterocyclic ring system and the strategically placed nitrile functional group. The ability to undergo a wide range of transformations, including nucleophilic additions, functional group interconversions, and cycloaddition reactions, makes it a valuable building block for the synthesis of complex, biologically active molecules. Further exploration into the synthesis and reactivity of specifically substituted analogs, such as the titular 3-isobutyl derivative, is warranted and could unveil novel compounds with interesting properties for applications in medicinal chemistry and materials science. This guide serves as a predictive framework to stimulate and direct such future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 9. Isoquinoline - Wikipedia [en.wikipedia.org]

- 10. Isoquinoline synthesis [organic-chemistry.org]

- 11. soc.chim.it [soc.chim.it]

- 12. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]

- 13. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]

- 14. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 15. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NUCLEOPHILIC SUBSTITUTION of 2,4-DICHLOROQUINOLINE-3-CARBONITILE WITH DIFFERENT NUCLEOPHILES. SYNTHESIS of SEVERAL NEW QUINOLINE-3-CARBONITRILE DERIVATIVES (1998) | Ramadan Ahmed Mekheimer | 10 Citations [scispace.com]

- 18. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 20. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Core: A Technical Guide to 3-Isoquinolinecarbonitrile and Its Derivatives in Modern Drug Discovery

For Immediate Release

A comprehensive technical guide exploring the synthesis, biological activities, and therapeutic potential of 3-isoquinolinecarbonitrile and its derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the medicinal chemistry of this heterocyclic scaffold, highlighting its emergence as a privileged core in the quest for novel therapeutic agents. The guide provides a structured overview of quantitative biological data, detailed experimental protocols, and visual representations of key chemical and biological pathways.

The isoquinoline framework is a well-established pharmacophore found in numerous natural products and synthetic drugs.[1] The introduction of a nitrile group at the 3-position creates the 3-isoquinolinecarbonitrile core, a versatile building block for developing a diverse array of bioactive molecules. This guide summarizes the current state of research, focusing on the synthesis of novel derivatives and their evaluation across various therapeutic areas, including oncology, infectious diseases, and neurology.

Synthesis of 3-Isoquinolinecarbonitrile Derivatives

The chemical tractability of the 3-isoquinolinecarbonitrile scaffold allows for a wide range of synthetic modifications. Common strategies involve derivatization at various positions of the isoquinoline ring, enabling the fine-tuning of physicochemical properties and biological activity.

One prevalent approach involves the synthesis of tricyclic isoquinoline derivatives. For instance, the reaction of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline with dimethyl acetylenedicarboxylate (DMAD) yields a tricyclic pyrrolo[2,1-a]isoquinoline structure.[2] This method has been utilized to generate a series of compounds with antibacterial properties.[2] Another key synthetic route is the multicomponent reaction, which allows for the efficient, one-pot synthesis of complex molecules. This has been demonstrated in the preparation of various quinoline-3-carbonitrile derivatives, a related class of compounds with significant biological activities.

Biological Activities and Therapeutic Potential

Derivatives of the broader isoquinoline and quinoline carbonitrile families have demonstrated a wide spectrum of pharmacological activities. This guide consolidates the available quantitative data to facilitate comparative analysis and guide future research.

Antibacterial Activity

Several isoquinoline derivatives have been investigated for their potential as antibacterial agents. A series of tricyclic isoquinoline compounds displayed activity against Gram-positive pathogens, as detailed in the table below.[2]

| Compound | Staphylococcus aureus (MIC, µg/mL) | Streptococcus pneumoniae (MIC, µg/mL) | Enterococcus faecium (MIC, µg/mL) |

| 8d | 16 | - | 128 |

| 8f | 32 | 32 | 64 |

| Data sourced from a study on tricyclic isoquinoline derivatives.[2] |

Anticonvulsant Activity

The 3,4-dihydroisoquinoline scaffold has been explored for its potential in treating neurological disorders. A series of derivatives were synthesized and evaluated for their anticonvulsant effects using maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[3] One notable compound, 9-(hexyloxy)-5,6-dihydro-[2][3][4]triazolo[3,4-a]isoquinolin-3(2H)-one (9a), demonstrated significant anticonvulsant activity in the MES test with an ED50 value of 63.31 mg/kg.[3]

Enzyme Inhibition

The isoquinoline and quinoline scaffolds are present in numerous enzyme inhibitors, highlighting their potential in targeting specific pathways involved in disease. For example, various quinoline carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2, with IC50 values ranging from 0.65 to 18.2 μM. Additionally, isoquinoline-tethered quinazoline derivatives have shown potent inhibition of HER2 kinase, with some compounds exceeding the potency of the approved drug lapatinib.

Experimental Protocols

To aid in the replication and extension of the research discussed, this guide provides detailed experimental methodologies for key synthetic procedures.

General Procedure for the Synthesis of Tricyclic Isoquinoline Derivatives[2]

A solution of a substituted 1-methyl-3,4-dihydroisoquinoline (1 equivalent) and dimethyl acetylenedicarboxylate (DMAD) (1.2 equivalents) in methanol is stirred at room temperature for a specified period (e.g., 24 hours). The solvent is then removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired tricyclic product.

General Procedure for the Synthesis of 3,4-Dihydroisoquinoline-1(2H)-thione[3]

To a solution of the corresponding 3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) in toluene, Lawesson's reagent (0.6 equivalents) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography with dichloromethane to yield the thione derivative.

Visualizing the Chemistry: Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic transformations for isoquinoline derivatives.

Caption: Synthesis of Tricyclic Pyrrolo[2,1,a]isoquinolines.

Caption: Synthesis of a 3,4-Dihydroisoquinoline-1(2H)-thione.

Future Directions

The diverse biological activities exhibited by derivatives of the isoquinoline and quinoline carbonitrile scaffolds underscore their significant potential in drug discovery. While research on 3-isoquinolinecarbonitrile itself is still emerging, the findings from related structures provide a strong rationale for its further exploration. Future efforts should focus on the systematic synthesis and screening of 3-isoquinolinecarbonitrile libraries against a broader range of biological targets. Elucidating the structure-activity relationships and mechanisms of action will be crucial for optimizing lead compounds and advancing them through the drug development pipeline. The continued investigation of this versatile core holds the promise of delivering novel therapeutics for a variety of human diseases.

References

- 1. [A practical method for the synthesis of 1-aminoisoquinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Pathways to 3-Isoquinolinecarbonitrile: A Detailed Guide for Researchers

For Immediate Release

Shanghai, China – December 27, 2025 – In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds is of paramount importance. 3-Isoquinolinecarbonitrile is a key building block in the development of various biologically active molecules. This document provides detailed application notes and protocols for the synthesis of 3-Isoquinolinecarbonitrile, targeting researchers, scientists, and drug development professionals. The following sections outline two primary, effective synthetic routes: the palladium-catalyzed cyanation of 3-haloisoquinolines and the cyanation of isoquinoline N-oxide.

Palladium-Catalyzed Cyanation of 3-Haloisoquinolines

The palladium-catalyzed cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of 3-haloisoquinolines, such as 3-bromoisoquinoline or 3-chloroisoquinoline, offers a direct and efficient route to 3-Isoquinolinecarbonitrile. This method is favored for its high functional group tolerance and generally good to excellent yields.

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrate and desired reaction conditions. Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), the latter being a less toxic alternative.

Table 1: Summary of Palladium-Catalyzed Cyanation Conditions

| Starting Material | Catalyst / Ligand | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Bromoisoquinoline | Pd(PPh₃)₄ | Zn(CN)₂ | DMF | 120 | 5 | ~85-95 |

| 3-Chloroisoquinoline | Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMA | 120-150 | 24 | ~70-85 |

| 3-Bromoisoquinoline | Pd(OAc)₂ / XPhos | K₄[Fe(CN)₆] | t-AmylOH | 110 | 12 | ~80-90 |

Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Bromoisoquinoline

This protocol provides a general procedure for the synthesis of 3-Isoquinolinecarbonitrile from 3-bromoisoquinoline using a palladium catalyst.

Materials:

-

3-Bromoisoquinoline

-

Zinc Cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoisoquinoline (1.0 equiv), zinc cyanide (0.6 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 5-6 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Isoquinolinecarbonitrile as a solid.

Expected Yield: 85-95%.

Characterization Data for 3-Isoquinolinecarbonitrile:

-

Melting Point: 126-128 °C[1]

-

¹H NMR (CDCl₃, 400 MHz): δ 9.35 (s, 1H), 8.35 (s, 1H), 8.01 (d, J = 8.4 Hz, 1H), 7.88 (d, J = 8.4 Hz, 1H), 7.80 (t, J = 7.6 Hz, 1H), 7.69 (t, J = 7.6 Hz, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 152.5, 143.1, 137.9, 131.2, 129.5, 128.9, 128.0, 126.8, 121.2, 117.0.

-

IR (KBr, cm⁻¹): 2230 (C≡N).

Palladium-Catalyzed Cyanation Workflow

Cyanation of Isoquinoline N-oxide (Reissert-Henze Reaction)

The Reissert-Henze reaction provides an alternative pathway to 3-Isoquinolinecarbonitrile through the activation of the isoquinoline ring via N-oxidation. The isoquinoline N-oxide is treated with a cyanide source, typically trimethylsilyl cyanide (TMSCN), in the presence of an acylating agent like benzoyl chloride or dimethylcarbamoyl chloride. This reaction proceeds via an intermediate N-acyloxyisoquinolinium salt, which is then attacked by the cyanide nucleophile. While the classical Reissert reaction on isoquinoline itself typically yields the 1-cyano derivative, the Reissert-Henze modification on the N-oxide can favor the formation of the 3-cyano isomer under specific conditions, although mixtures of isomers are possible.

Table 2: Summary of Reissert-Henze Reaction Conditions

| Starting Material | Cyanide Source | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Isoquinoline N-oxide | TMSCN | Benzoyl Chloride | Dichloromethane | Room Temp. | 12 | Moderate |

| Isoquinoline N-oxide | KCN | Dimethylcarbamoyl Chloride | Acetonitrile/Water | Reflux | 6 | Moderate |

Experimental Protocol: Cyanation of Isoquinoline N-oxide

This protocol outlines the synthesis of 3-Isoquinolinecarbonitrile from isoquinoline N-oxide.

Materials:

-

Isoquinoline N-oxide

-

Trimethylsilyl cyanide (TMSCN)

-

Benzoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Isoquinoline N-oxide: Isoquinoline is oxidized to isoquinoline N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The product is isolated and purified before use.

-

Cyanation Reaction: To a solution of isoquinoline N-oxide (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere, add benzoyl chloride (1.2 equiv).

-

Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-Isoquinolinecarbonitrile.

Expected Yield: Moderate, may require optimization to improve regioselectivity and yield.

Reissert-Henze Reaction Pathway

Conclusion

Both the palladium-catalyzed cyanation of 3-haloisoquinolines and the Reissert-Henze reaction of isoquinoline N-oxide represent viable and effective methods for the synthesis of 3-Isoquinolinecarbonitrile. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. The palladium-catalyzed route generally offers higher yields and predictability, while the Reissert-Henze reaction provides an alternative from a different precursor. These detailed protocols and comparative data serve as a valuable resource for chemists engaged in the synthesis of isoquinoline-based compounds for a wide range of applications.

References

Synthesis of 3-Isoquinolinecarbonitrile: A Detailed Protocol for Researchers

Abstract